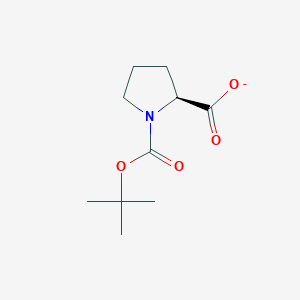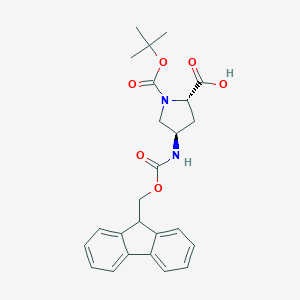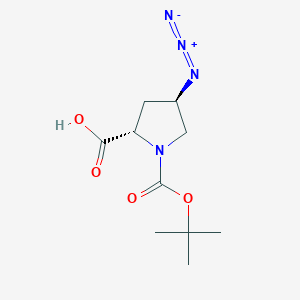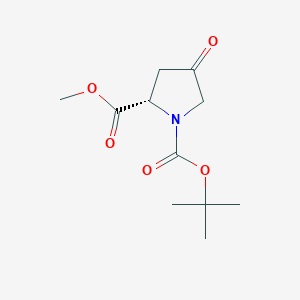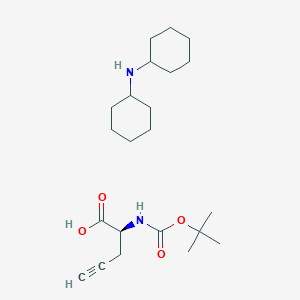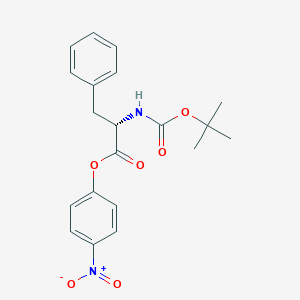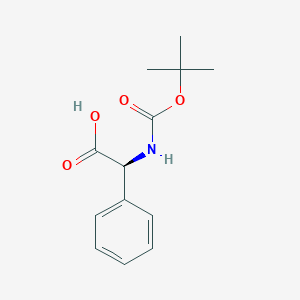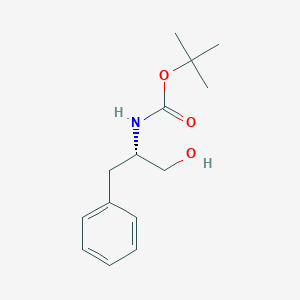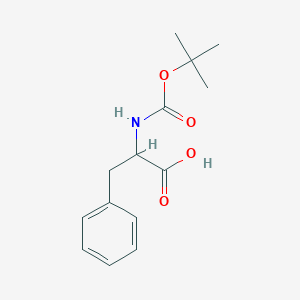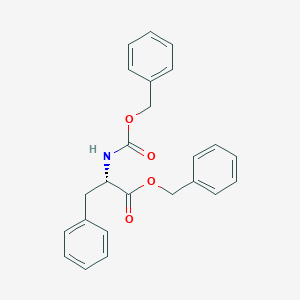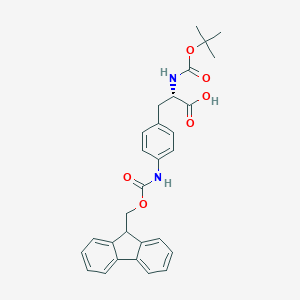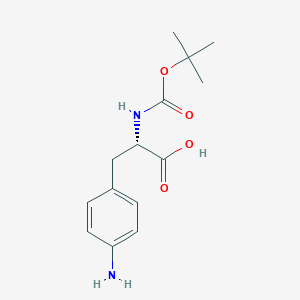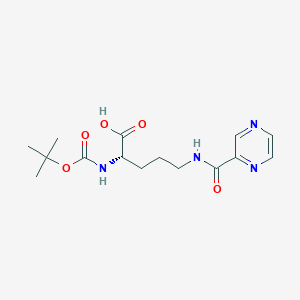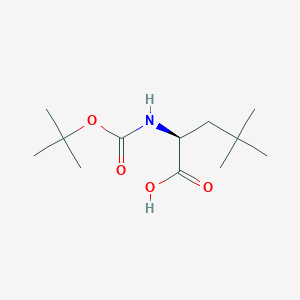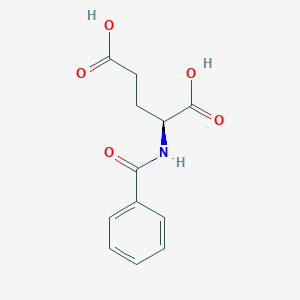
N-Benzoyl-L-glutamic acid
Vue d'ensemble
Description
“N-Benzoyl-L-glutamic acid” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is a part of the human exposome . It is also a folate catabolite that can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .
Synthesis Analysis
The synthesis of “N-Benzoyl-L-glutamic acid” involves using p-nitrobenzoic acid as a raw material, BTC/C2H4Cl1 as an acylating chlorination agent, and DMF (dimethyl formamide) as an initiator . The process involves the preparation of p-nitrobenzoyl chloride through reaction at a reflux temperature, followed by condensation with sodium glutamate to prepare N-(4-nitrobenzoyl)-L-glutamic acid. This compound is then reduced by Pd/C/HCO2NH4 to prepare N-(4-aminobenzoyl)-L-glutamic acid .
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-L-glutamic acid” is C12H13NO5 . Its molecular weight is 251.24 . The specific rotation [a]20/D is +16.0 to +21.0 deg (C=10, 1mol/L NaOH sol.) .
Chemical Reactions Analysis
“N-Benzoyl-L-glutamic acid” is used in the analysis of trans,trans-muconic acid in human urine . It is added to urine samples as an internal standard to control trans,trans-muconic acid recovery after solid phase extraction of urine and to compensate for variations which might occur during high-performance liquid chromatography analysis .
Physical And Chemical Properties Analysis
“N-Benzoyl-L-glutamic acid” is a solid at 20 degrees Celsius . It has a melting point range of 136.0 to 144.0 degrees Celsius . It is moisture sensitive and should be stored under inert gas . It appears as a white to almost white powder or crystal . Its solubility in hot water results in very faint turbidity .
Applications De Recherche Scientifique
Protein Manipulation
- Scientific Field : Biochemistry
- Summary of Application : N-Benzoyl-L-glutamic acid, also referred to as BnE, is used for site-specific protein modifications . This includes N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
- Methods of Application : The method involves genetically encoding an esterified glutamic acid analogue (BnE) into proteins .
- Results or Outcomes : This technique allows for the modification of proteins at specific Glu or Gln residues . It also enables the generation of a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle .
Derivitization of Oligosaccharides
- Scientific Field : Analytical Chemistry
- Summary of Application : N-Benzoyl-L-glutamic acid, also known as ABG, is used as a strong UV absorbing tag for the derivitization of oligosaccharides .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves using ABG to enhance the detection of oligosaccharides in analytical methods such as capillary zone electrophoresis (CZE) .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Control of Trans,Trans-Muconic Acid Recovery
- Scientific Field : Biochemical Analysis
- Summary of Application : N-Benzoyl, L-glutamic acid is used as an internal standard to control trans,trans-muconic acid recovery after solid phase extraction of urine .
- Methods of Application : The compound is added to urine samples to compensate for variations which might occur during high-performance liquid chromatography analysis .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Determination of Folic Acid in Pharmaceutical Tablets
- Scientific Field : Pharmaceutical Analysis
- Summary of Application : N-Benzoyl-L-glutamic acid is used in a UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and during dissolution tests .
- Methods of Application : The method involves using a phosphate buffer solution at pH 9.0 to determine the concentration of folic acid in commercial tablets at a λmax of 282.5 nm in a linear range of 1.0–17.5 μg ml −1 .
- Results or Outcomes : The method showed excellent agreement with the HPLC reference method and indicated no statistically significant difference in accuracy and precision at a 0.05 significance level .
Safety And Hazards
When handling “N-Benzoyl-L-glutamic acid”, personal protective equipment or face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . It should be stored in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
(2S)-2-benzamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-glutamic acid | |
CAS RN |
6094-36-6 | |
| Record name | N-Benzoyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYL-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



